molecular formula C20H17FN2O4 B5315946 5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE

5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B5315946
M. Wt: 368.4 g/mol
InChI Key: WMIQMNDJOFZSBJ-UHFFFAOYSA-N
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Description

This compound belongs to the barbiturate-derived class of 1,3-diazinane-2,4,6-triones, characterized by a central heterocyclic core with two methyl groups at the 1- and 3-positions. The substitution at the 5-position consists of a benzylidene group modified with a 3-[(2-fluorophenyl)methoxy]phenyl moiety.

Properties

IUPAC Name

5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4/c1-22-18(24)16(19(25)23(2)20(22)26)11-13-6-5-8-15(10-13)27-12-14-7-3-4-9-17(14)21/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIQMNDJOFZSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=CC=C2)OCC3=CC=CC=C3F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with 3-methoxybenzaldehyde in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with 1,3-dimethylurea under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related barbiturates with distinct substituents, as outlined below:

Antibacterial and Anti-Motility Effects
  • BAF (3b): Exhibited sub-minimum inhibitory concentration (sub-MIC) activity against Pseudomonas aeruginosa PAO1, reducing swarming motility by ~40% at 64 µg/mL. The furan ring likely enhances membrane interaction due to its planar geometry .
  • Fluorine’s electronegativity could stabilize halogen bonds with bacterial targets .
  • Bromophenylfuran Analog () : The bromine atom increases molecular weight and polarizability, which may improve binding affinity but reduce solubility.

Physicochemical and Electronic Properties

  • Lipophilicity : The target compound’s fluorine atom and methoxy linker balance lipophilicity (predicted logP ~2.5), intermediate between the hydrophilic methoxy analog (logP ~1.8) and the hydrophobic bromophenylfuran derivative (logP ~3.1).
  • Methoxy groups in donate electron density, stabilizing the aromatic system but reducing electrophilic character.

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